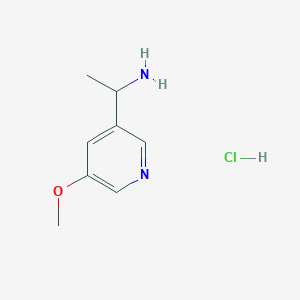
1,3-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C8H3F7OS. This compound is characterized by the presence of multiple fluorine atoms, a difluoromethoxy group, and a trifluoromethylthio group attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable fluorinated benzene derivative undergoes substitution with difluoromethoxy and trifluoromethylthio groups under controlled conditions. The reaction conditions often include the use of strong bases, such as potassium carbonate, and polar aprotic solvents like dimethyl sulfoxide (DMSO) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups, such as thiols or sulfides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alkoxides) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
1,3-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique functional groups make it valuable in designing new materials with specific properties.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a bioactive agent. Its fluorinated groups can enhance binding affinity and metabolic stability.
Medicine: The compound is investigated for its potential use in drug discovery and development. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them attractive candidates for therapeutic agents.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene involves its interactions with molecular targets and pathways. The compound’s fluorinated groups can enhance its binding affinity to specific enzymes or receptors, leading to modulation of their activity. The trifluoromethylthio group can participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethylthio)benzene: This compound has a similar structure but with different positions of the functional groups on the benzene ring.
1,3-Difluoro-2-difluoromethoxy-5-(trifluoromethylthio)benzene: Another isomer with the trifluoromethylthio group at a different position.
Uniqueness
1,3-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties. The combination of difluoromethoxy and trifluoromethylthio groups enhances its reactivity and stability, making it valuable for various applications .
Properties
Molecular Formula |
C8H3F7OS |
|---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
2-(difluoromethoxy)-1,3-difluoro-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3F7OS/c9-3-1-2-4(17-8(13,14)15)5(10)6(3)16-7(11)12/h1-2,7H |
InChI Key |
RLMHEDXBSMXMLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)OC(F)F)F)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


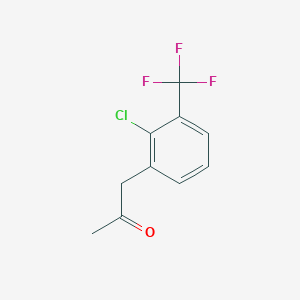
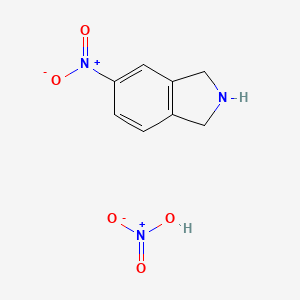
![3-[4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-(methylamino)propanoic acid](/img/structure/B14055700.png)
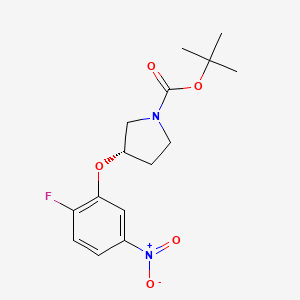
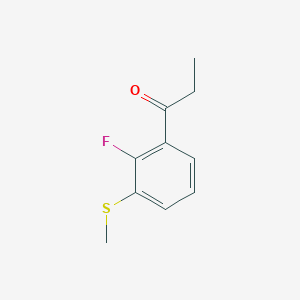
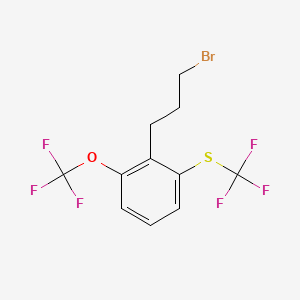
![{[(3,4-Dimethylphenyl)amino]methylene}malononitrile](/img/structure/B14055722.png)
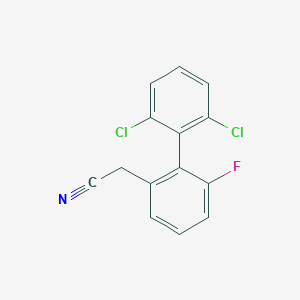
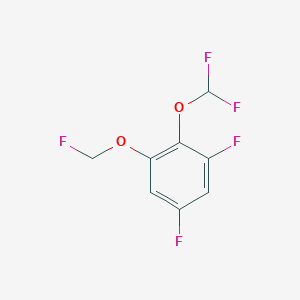



![6-bromo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B14055748.png)
